

Molecular weight and formula of 2-Bromo-4-methyl-1-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-4-methyl-1-nitrobenzene

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Technical Guide: 2-Bromo-4-methyl-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **2-Bromo-4-methyl-1-nitrobenzene**, a key intermediate in various synthetic applications.

Core Chemical Data

2-Bromo-4-methyl-1-nitrobenzene is an aromatic compound with the chemical formula $C_7H_6BrNO_2$.^[1] Its structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a nitro group.

Identifier	Value	Reference
Molecular Formula	C7H6BrNO2	[1]
Molecular Weight	216.03 g/mol	[2]
CAS Number	40385-54-4	[2]
IUPAC Name	2-bromo-4-methyl-1-nitrobenzene	[2]
Synonyms	3-Bromo-4-nitrotoluene	[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4-methyl-1-nitrobenzene** is presented below. These properties are crucial for its handling, application in reactions, and for analytical characterization.

Property	Value	Reference
Density	1.6±0.1 g/cm ³	[3]
Boiling Point	257.1±20.0 °C at 760 mmHg	[3]
Flash Point	109.3±21.8 °C	[3]
LogP	2.98	[3]
Index of Refraction	1.593	[3]

Synthesis of 2-Bromo-4-methyl-1-nitrobenzene

The synthesis of **2-Bromo-4-methyl-1-nitrobenzene** can be achieved through the nitration of 3-Bromotoluene. The following is a representative experimental protocol.

Experimental Protocol: Nitration of 3-Bromotoluene

Objective: To synthesize **2-Bromo-4-methyl-1-nitrobenzene** via the nitration of 3-Bromotoluene.

Materials:

- 3-Bromotoluene
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice

Procedure:

- A solution of 3-Bromotoluene in concentrated sulfuric acid is prepared.
- The solution is cooled to below 0°C using an ice-salt bath.
- Fuming nitric acid is added dropwise to the stirred solution, maintaining the temperature below 0°C .
- After the addition is complete, the reaction mixture is stirred for an additional 3.5 hours at 0°C .
- The reaction mixture is then slowly poured into crushed ice with vigorous stirring.
- The resulting precipitate (crude **2-Bromo-4-methyl-1-nitrobenzene**) is collected by filtration.
- The solid is washed with ice water until the washings are neutral.
- The product is dried under vacuum at 60°C .

This is a generalized protocol based on similar nitration reactions.^[4] Researchers should consult specific literature for detailed and optimized reaction conditions.

Reactivity and Applications

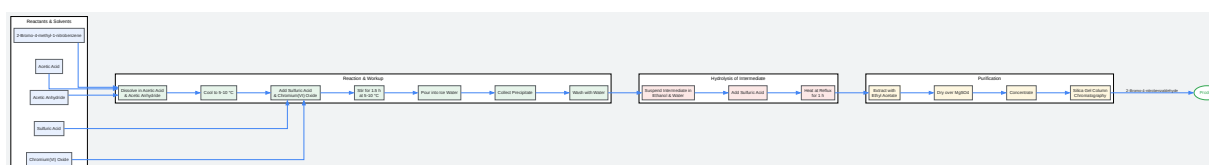
2-Bromo-4-methyl-1-nitrobenzene serves as a versatile intermediate in organic synthesis. The nitro group is a meta-director and deactivating for electrophilic aromatic substitution, while

the bromo and methyl groups are ortho-, para-directing. The interplay of these groups dictates the regioselectivity of further reactions.

A notable application is its use as a precursor in the synthesis of other valuable compounds. For instance, it can be oxidized to produce 2-Bromo-4-nitrobenzaldehyde.[5]

Experimental Workflow: Oxidation to 2-Bromo-4-nitrobenzaldehyde

The following diagram illustrates the workflow for the oxidation of **2-Bromo-4-methyl-1-nitrobenzene** to 2-Bromo-4-nitrobenzaldehyde.[5]



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Oxidation of **2-Bromo-4-methyl-1-nitrobenzene**.

Safety and Handling

2-Bromo-4-methyl-1-nitrobenzene is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

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